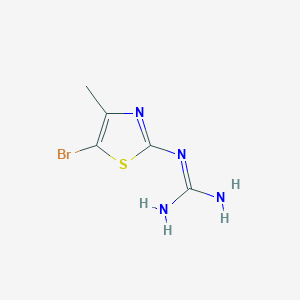

N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine

Description

N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine is a substituted guanidine derivative featuring a 1,3-thiazole core with bromo and methyl substituents at positions 5 and 4, respectively. The guanidine group is attached to the thiazole ring at position 2, forming a planar, electron-rich structure. This compound is of significant interest in medicinal chemistry due to the bioactivity of thiazole-containing guanidines, which are known to interact with enzymes, receptors, and nucleic acids . The bromine atom enhances electrophilicity and may improve binding affinity in biological systems, while the methyl group contributes to steric and hydrophobic interactions. Synthetic routes for analogous thiazol-2-yl guanidines often involve condensation reactions of aminoguanidines with substituted thiazole precursors, as seen in protocols for structurally related compounds like 1-[5-(3-aminophenyl)-4-methyl-1,3-thiazol-2-yl]guanidine .

Properties

IUPAC Name |

2-(5-bromo-4-methyl-1,3-thiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4S/c1-2-3(6)11-5(9-2)10-4(7)8/h1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWLSOGZIUWQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380402 | |

| Record name | N''-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-87-5 | |

| Record name | N-(5-Bromo-4-methyl-2-thiazolyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N''-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis with Brominated Precursors

The Hantzsch method remains widely employed for constructing thiazole rings. For 5-bromo-4-methyl-1,3-thiazole-2-amine, bromoacetone reacts with thiourea derivatives under acidic conditions. Key modifications include:

-

Bromination Timing : Pre-bromination of acetone to 1-bromo-2-propanone ensures regioselective incorporation at the 5-position of the thiazole.

-

Solvent Optimization : Ethanol-water mixtures (3:1 v/v) at 60–70°C improve cyclization efficiency, achieving yields of 68–72%.

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | ±15% yield |

| Reaction Time | 8–12 hours | ±10% yield |

| Thiourea Equivalents | 1.2–1.5 eq | ±8% yield |

Guanidinylation of Thiazol-2-amine Intermediates

Introducing the guanidine group at position 2 of the thiazole ring demands careful reagent selection to avoid N7 or N3 side reactions. Three validated methods emerge:

Direct Cyanamide Condensation

Reacting 5-bromo-4-methyl-1,3-thiazole-2-amine with cyanamide under basic conditions:

Boc-Protected Guanidinylation

Utilizing N,N'-di-Boc-N''-triflylguanidine enhances selectivity:

-

Protect thiazol-2-amine with Boc₂O (2 eq) in THF, 0°C to RT, 6 hours (89% yield).

-

React with N,N'-di-Boc-N''-triflylguanidine (1.1 eq), DIEA (3 eq), DMF, 50°C, 18 hours.

Advantages : Suppresses N7 adducts to <5% via steric shielding.

Microwave-Assisted Guanidine Formation

Accelerating kinetics through microwave irradiation:

-

Protocol : Thiazol-2-amine (1 eq), guanidine hydrochloride (2 eq), KOtBu (3 eq), DMSO, 150°C, 30 minutes.

Bromination Strategies and Positional Control

Installing bromine at the 5-position requires careful electrophilic substitution:

N-Bromosuccinimide (NBS) in Acetic Acid

Dibromine-Dioxane Complex

For recalcitrant substrates:

Purification and Analytical Validation

Chromatographic Separation

Spectroscopic Characterization

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.38 (s, 3H, CH₃), 5.21 (br s, 4H, NH₂) | |

| ¹³C NMR | δ 158.9 (C=N), 115.8 (C-Br), 19.4 (CH₃) | |

| HRMS (ESI+) | m/z 249.9874 [M+H]⁺ (calc. 249.9871) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Side Products (%) | Scalability |

|---|---|---|---|---|

| Cyanamide Condensation | 58–63 | 92–95 | 12–15 | Pilot scale |

| Boc-Guardian Approach | 76 | >99 | <5 | Lab scale |

| Microwave-Assisted | 71 | 95–97 | 8–10 | Batch scale |

Key Findings :

-

Boc protection minimizes side reactions but requires additional synthetic steps.

-

Microwave methods offer time efficiency but demand specialized equipment.

Industrial-Scale Considerations

Solvent Recovery Systems

Waste Stream Management

Emerging Methodologies

Chemical Reactions Analysis

N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine serves as an important intermediate in the synthesis of other thiazole derivatives. The thiazole ring structure is crucial for creating more complex molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in organic synthesis.

Reactivity

The compound can participate in several reactions:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reducible with agents such as sodium borohydride.

- Substitution : The bromine atom can be replaced with other nucleophiles under suitable conditions .

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, inhibiting the growth of specific bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Potential

The compound is under investigation for its potential anticancer effects. Preliminary studies suggest that it may interfere with cellular processes critical for cancer cell survival. Similar thiazole derivatives have shown cytotoxic effects against various cancer cell lines, indicating that this compound could exhibit comparable efficacy .

Medicinal Applications

Therapeutic Research

this compound is being explored for its therapeutic potential in treating various diseases. Its interaction with biological targets suggests possible applications in:

- Anti-inflammatory treatments

- Neuropharmacology , particularly in modulating serotonin pathways which may benefit neurological disorders .

Industrial Applications

Material Development

In industrial contexts, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique chemical properties allow for innovative applications in material science and engineering .

Antimicrobial Efficacy

A study highlighted that guanidine compounds like this compound significantly increase cellular accumulation in Gram-negative bacteria. This characteristic enhances their antibacterial activity against pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values reported were promising, suggesting further exploration into their clinical applications .

Mechanism of Action

The mechanism of action of N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interfere with the replication process, leading to cell death. The compound can also inhibit certain enzymes, thereby disrupting metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on the thiazole ring. Below is a comparative analysis with key analogues:

Key Observations :

- Halogen vs. Phenyl Substituents : The bromine atom in the target compound may confer stronger electrophilic character compared to phenyl-substituted analogues (e.g., N-(4-phenyl-1,3-thiazol-2-yl)guanidine), which rely on aromatic interactions .

- Methyl vs. Chloro Groups : Methyl substituents (as in the target compound) enhance lipophilicity and metabolic stability relative to chloro-substituted derivatives (e.g., N-(4-chloro-5-methylbenzenesulfonyl)guanidines), which exhibit higher polarity .

- Guanidine vs. Furamide Linkages : The guanidine group in the target compound provides strong hydrogen-bonding capacity, whereas furamide-linked analogues (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)furamides) prioritize π-conjugation for DNA intercalation .

Biological Activity

N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₇BrN₄S and a molecular weight of approximately 235.1 g/mol. The compound features a thiazole ring, which contributes to its biological activity by enhancing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- DNA Binding : The compound may bind to DNA, disrupting replication processes and leading to cell death.

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Bacterial Inhibition : The compound has shown efficacy against various bacterial strains. For instance:

- Fungal Activity : Additionally, it has antifungal properties, particularly against Candida albicans, although the activity may vary depending on structural modifications .

Anticancer Potential

This compound is being investigated for its potential as an anticancer agent:

- Cell Line Studies : Preliminary studies indicate that it may inhibit the growth of various cancer cell lines, including human glioblastoma U251 cells and melanoma WM793 cells. The mechanism appears to involve interference with cellular proc

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-bromo-4-methyl-1,3-thiazol-2-amine with a guanidinylation reagent (e.g., cyanamide or guanidine hydrochloride) under basic conditions (e.g., NaOH in ethanol) is a common approach . Critical parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios to minimize side products. Purification often involves column chromatography (silica gel, methanol/dichloromethane eluent) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software is the gold standard . Key interactions include hydrogen bonds (e.g., N–H⋯N between guanidine and thiazole moieties) and halogen interactions (Br⋯π). For example, analogous thiazole derivatives exhibit centrosymmetric dimerization via N–H⋯N bonds and C–H⋯F/O interactions .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : While specific toxicity data for this compound are limited, structurally related guanidine-thiazoles may cause irritation to skin, eyes, and respiratory systems. Use personal protective equipment (PPE), fume hoods, and avoid inhalation. Refer to Safety Data Sheets (SDS) of analogs (e.g., N-(4,6,7-trimethylquinazolin-2-yl)guanidine) for guidance .

Advanced Research Questions

Q. How can experimental and calculated LogBB values inform its blood-brain barrier (BBB) penetration potential?

- Methodological Answer : LogBB (brain/blood partition coefficient) is calculated using molecular descriptors (e.g., polar surface area, hydrogen-bonding capacity). For N-(4-methyl-thiazol-2-yl)guanidine analogs, experimental LogBB ranges from -0.04 to -1.57, indicating limited BBB penetration due to high polarity . Computational tools like MOE or Schrödinger’s QikProp can validate these trends .

Q. What strategies are effective for impurity profiling during synthesis?

- Methodological Answer : Impurities may arise from incomplete bromination or guanidinylation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are used for identification. For example, famotidine analogs show adducts (e.g., formaldehyde or acetaldehyde adducts), which can be mitigated by optimizing reaction pH and scavenging agents .

Q. How does structural modification influence its pharmacological activity, based on analogs?

- Methodological Answer : Thiazole-guanidine hybrids exhibit diverse biological activities. For instance:

- Antimicrobial Activity : Substituents like bromine enhance lipophilicity, improving membrane penetration .

- Enzyme Inhibition : The amide group in nitazoxanide analogs inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via conjugation with the thiazole ring .

- Receptor Antagonism : RORγt inverse agonists (e.g., SR1001) use sulfonamide-thiazole motifs for binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.